molecular formula C5H5NO2S B14350702 Ethenyl (thiocyanato)acetate CAS No. 92609-68-2

Ethenyl (thiocyanato)acetate

Cat. No.: B14350702
CAS No.: 92609-68-2
M. Wt: 143.17 g/mol
InChI Key: JGTAEKDIYFDPED-UHFFFAOYSA-N
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Description

Ethenyl (thiocyanato)acetate is an organic compound that features both an ethenyl group and a thiocyanato group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl (thiocyanato)acetate can be synthesized through several methods. One common approach involves the reaction of ethenyl acetate with thiocyanic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the thiocyanato group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethenyl (thiocyanato)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiocyanato group to other functional groups.

    Substitution: The thiocyanato group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenyl acetate derivatives, while substitution reactions can produce a variety of thiocyanate-substituted compounds.

Scientific Research Applications

Ethenyl (thiocyanato)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethenyl (thiocyanato)acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyl group can participate in polymerization reactions, while the thiocyanato group can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common ester with similar structural features but lacking the thiocyanato group.

    Methyl acetate: Another ester with a simpler structure.

    Propyl acetate: Similar in structure but with a longer carbon chain.

Uniqueness

Ethenyl (thiocyanato)acetate is unique due to the presence of both the ethenyl and thiocyanato groups, which confer distinct reactivity and potential applications compared to other esters. The thiocyanato group, in particular, provides opportunities for further functionalization and the development of novel compounds.

Properties

CAS No.

92609-68-2

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

ethenyl 2-thiocyanatoacetate

InChI

InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2

InChI Key

JGTAEKDIYFDPED-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CSC#N

Origin of Product

United States

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